molecular formula C18H13FN2O2 B5724060 N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

Cat. No. B5724060
M. Wt: 308.3 g/mol
InChI Key: ZZKPEEIORVEQOQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide, also known as FBNH, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 1-hydroxy-2-naphthoic acid and has been studied for its potential use as a therapeutic agent due to its unique properties.

Mechanism Of Action

The mechanism of action of N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide is not fully understood. However, it is believed that N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis.

Biochemical And Physiological Effects

N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide and its potential efficacy in vivo. Additionally, N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide could be further investigated for its potential use as an anti-inflammatory or anti-microbial agent. Finally, the development of new synthesis methods for N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide could increase its potential use in various scientific research applications.

Synthesis Methods

N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and 1-hydroxy-2-naphthoic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been studied extensively for its potential use in various scientific research applications. It has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial properties. N'-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has also shown potential as a chelating agent, which can be used to remove heavy metals from the body.

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-14-8-5-12(6-9-14)11-20-21-18(23)16-10-7-13-3-1-2-4-15(13)17(16)22/h1-11,22H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPEEIORVEQOQ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-fluorophenyl)methylidene]-1-hydroxynaphthalene-2-carbohydrazide

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